molecular formula C8H7ClN4O B15068608 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 919278-53-8

2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B15068608
CAS No.: 919278-53-8
M. Wt: 210.62 g/mol
InChI Key: GUZDXYWZPQOCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Reaction with Acetylating Agents: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then reacted with acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

CAS No.

919278-53-8

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

2-(4-chloropyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C8H7ClN4O/c9-8-7-5(11-4-12-8)1-2-13(7)3-6(10)14/h1-2,4H,3H2,(H2,10,14)

InChI Key

GUZDXYWZPQOCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1N=CN=C2Cl)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.